molecular formula C11H15NO2S B2598661 N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide CAS No. 1396801-33-4

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide

Cat. No.: B2598661
CAS No.: 1396801-33-4
M. Wt: 225.31
InChI Key: RLMOBYPAWAUGCE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide consists of a thiophene ring attached to a carboxamide group with a 3-cyclopropyl-3-hydroxypropyl substituent.

Scientific Research Applications

  • Dearomatising Rearrangements in Chemistry : Thiophene-3-carboxamides, similar to N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide, have been studied for their capacity to undergo dearomatising cyclisation. This process transforms these compounds into pyrrolinones, azepinones, or partially saturated azepinothiophenes, showing their potential application in organic synthesis and medicinal chemistry (Clayden et al., 2004).

  • Anticancer Properties : Studies on ring-substituted hydroxynaphthanilides, structurally related to this compound, have revealed promising anticancer properties. These compounds have shown significant antiproliferative effects against cancer cell lines without affecting non-tumor cells, indicating their potential as novel anticancer agents (Kauerová et al., 2016).

  • Camps Cyclization in Organic Chemistry : N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides have been studied for their ability to undergo Camps cyclization, leading to the formation of various quinolin-4(1H)-ones. This highlights their potential application in the development of pharmaceuticals and complex organic molecules (Mochalov et al., 2016).

  • Structural and Physicochemical Characterization in Material Science : Carboxamides like this compound have been characterized for their potential application in material science, particularly for their antibacterial activities against E. coli (Aktan et al., 2017).

Future Directions

While specific future directions for N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide are not available, research into thiophene derivatives and their biological potential is ongoing. These compounds have shown a wide range of biological activities, suggesting they have significant potential for future therapeutic applications .

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-10(8-1-2-8)3-5-12-11(14)9-4-6-15-7-9/h4,6-8,10,13H,1-3,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMOBYPAWAUGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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